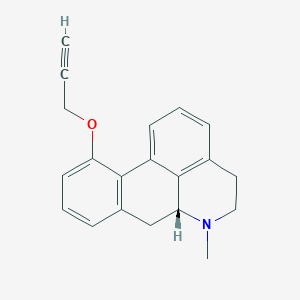
11-Propargyloxy-N-methylaporphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Propargyloxy-N-methylaporphine is a synthetic compound belonging to the class of aporphine alkaloids. These compounds are known for their diverse biological activities and potential therapeutic applications. The introduction of a propargyloxy group into the aporphine structure enhances its chemical properties and biological activities, making it a subject of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Propargyloxy-N-methylaporphine typically involves the introduction of a propargyloxy group into the aporphine structure. One common method is the nucleophilic substitution of aryl-propargyl alcohols. This reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the propargyloxy group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 11-Propargyloxy-N-methylaporphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Propargyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Catalysts like palladium or copper are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .
Scientific Research Applications
11-Propargyloxy-N-methylaporphine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 11-Propargyloxy-N-methylaporphine involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. This interaction is crucial for its potential therapeutic effects, particularly in the treatment of neurological conditions .
Comparison with Similar Compounds
- 11-Hydroxy-N-methylaporphine
- 11-Methoxy-N-methylaporphine
- 11-Ethoxy-N-methylaporphine
Comparison: Compared to its analogs, 11-Propargyloxy-N-methylaporphine exhibits unique chemical properties due to the presence of the propargyloxy group. This group enhances its reactivity and biological activity, making it more effective in certain applications. The compound’s ability to undergo diverse chemical reactions and its potential therapeutic benefits set it apart from similar compounds .
Properties
Molecular Formula |
C20H19NO |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(6aR)-6-methyl-11-prop-2-ynoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |
InChI |
InChI=1S/C20H19NO/c1-3-12-22-18-9-5-7-15-13-17-19-14(10-11-21(17)2)6-4-8-16(19)20(15)18/h1,4-9,17H,10-13H2,2H3/t17-/m1/s1 |
InChI Key |
SIOFUKNCUIDAPQ-QGZVFWFLSA-N |
Isomeric SMILES |
CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=CC=C4)OCC#C |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


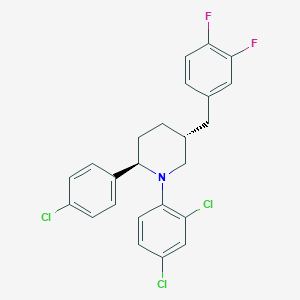
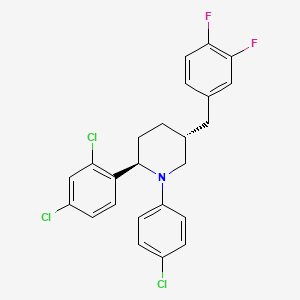
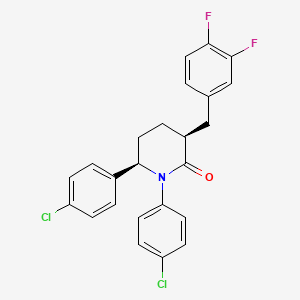
![N-[5-pyridin-4-yl-4-(3,4,5-trimethoxyphenyl)thiazol-2-yl]acetamide](/img/structure/B10790678.png)
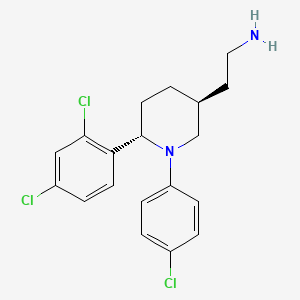
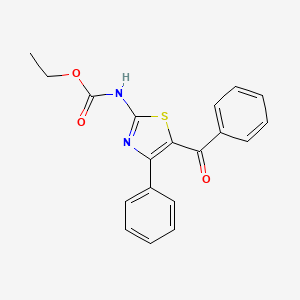

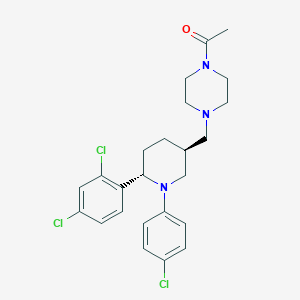
![2-[(5R,7R)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid](/img/structure/B10790713.png)
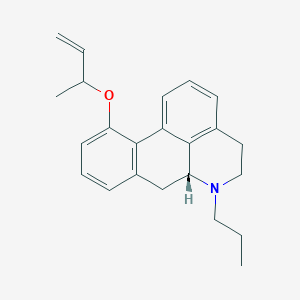
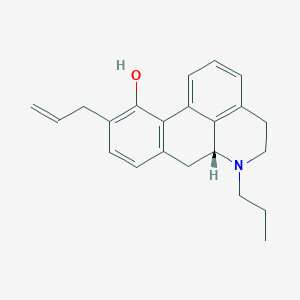
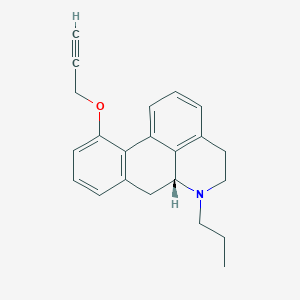
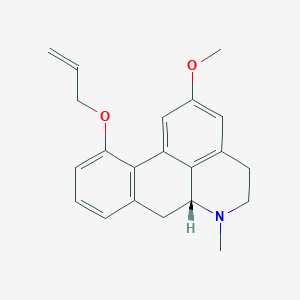
![N-Methyl-2'-methyl-furo[m]aporphine](/img/structure/B10790737.png)
